molecular formula C22H20ClF3N2O5S B11497291 4-chloro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide

4-chloro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide

Cat. No.: B11497291
M. Wt: 516.9 g/mol
InChI Key: HZFFAPVTMJZPRG-UHFFFAOYSA-N
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Description

4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a diverse array of functional groups, including a furan ring, a trifluoromethyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the indole core, potentially forming alcohol derivatives.

    Substitution: The chlorine atom in the benzene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s functional groups can be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-(2-FURAN-2-YL-1-(4-METHYL-PIPERIDINE-1-CARBONYL)-VINYL)-BENZAMIDE: This compound shares a similar furan and benzene sulfonamide structure but differs in the indole core and trifluoromethyl group.

    N-(4-CHLORO-2-FLUOROPHENYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-3-CARBOXAMIDE: This compound has a similar indole core and trifluoromethyl group but differs in the substituents on the benzene ring.

Uniqueness

The uniqueness of 4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the sulfonamide group provides strong binding affinity to biological targets.

Properties

Molecular Formula

C22H20ClF3N2O5S

Molecular Weight

516.9 g/mol

IUPAC Name

4-chloro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide

InChI

InChI=1S/C22H20ClF3N2O5S/c1-20(2)10-16-18(17(29)11-20)21(22(24,25)26,19(30)28(16)12-14-4-3-9-33-14)27-34(31,32)15-7-5-13(23)6-8-15/h3-9,27H,10-12H2,1-2H3

InChI Key

HZFFAPVTMJZPRG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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